
1,1,1-Trifluoro-3-acetamido-4-phenyl butan-2-one(n-acetyl-l-phenylalanyl trifluoromethyl ketone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-3-acetamido-4-phenyl butan-2-one, also known as N-acetyl-L-phenylalanyl trifluoromethyl ketone (TPCK), is a synthetic chemical compound widely used in scientific research. TPCK is a protease inhibitor that selectively inhibits the activity of chymotrypsin-like serine proteases. This compound has been used extensively in biochemical and physiological studies to investigate the role of proteases in various biological processes.
作用机制
TPCK selectively inhibits the activity of chymotrypsin-like serine proteases by irreversibly binding to the active site of the enzyme. This binding prevents the enzyme from cleaving its target substrates, thereby inhibiting its activity. TPCK has been shown to be highly specific for chymotrypsin-like serine proteases and does not inhibit other proteases.
Biochemical and Physiological Effects:
TPCK has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of chymotrypsin-like serine proteases in vitro and in vivo. TPCK has also been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models.
实验室实验的优点和局限性
One of the main advantages of TPCK is its specificity for chymotrypsin-like serine proteases. This specificity allows researchers to selectively inhibit the activity of these enzymes in vitro and in vivo. However, TPCK has some limitations, including its irreversibility and potential toxicity. TPCK irreversibly binds to the active site of chymotrypsin-like serine proteases, which can limit its use in some experiments. Additionally, TPCK has been shown to be toxic to some cell types at high concentrations.
未来方向
There are several future directions for research involving TPCK. One area of research is the development of new protease inhibitors with improved specificity and reduced toxicity. Another area of research is the investigation of the role of chymotrypsin-like serine proteases in various biological processes, including cancer and neurodegenerative diseases. Finally, the use of TPCK as a tool for studying the structure and function of proteases and their inhibitors is an area of ongoing research.
合成方法
TPCK can be synthesized through a multistep process involving the reaction of several chemical compounds. The synthesis process involves the reaction of benzoyl chloride with 1,1,1-Trifluoro-3-acetamido-4-phenyl butan-2-one(n-acetyl-l-phenylalanyl trifluoromethyl ketone)henylalanine, followed by the reaction of the resulting compound with trifluoroacetic anhydride. The final step involves the reaction of the resulting compound with chymotrypsin to produce TPCK.
科学研究应用
TPCK has been widely used in scientific research to investigate the role of proteases in various biological processes. It is a potent inhibitor of chymotrypsin-like serine proteases, which are involved in many physiological processes, including blood clotting, inflammation, and cell growth. TPCK has been used to study the role of proteases in cancer, Alzheimer's disease, and other neurodegenerative disorders.
属性
CAS 编号 |
128656-63-3 |
|---|---|
产品名称 |
1,1,1-Trifluoro-3-acetamido-4-phenyl butan-2-one(n-acetyl-l-phenylalanyl trifluoromethyl ketone) |
分子式 |
C13H12F3NO3 |
分子量 |
259.22 g/mol |
IUPAC 名称 |
N-[(2S)-4,4,4-trifluoro-3-oxo-1-phenylbutan-2-yl]acetamide |
InChI |
InChI=1S/C12H12F3NO2/c1-8(17)16-10(11(18)12(13,14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,16,17)/t10-/m0/s1 |
InChI 键 |
QYINCHZWONOSQX-JTQLQIEISA-N |
手性 SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(F)(F)F |
SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)C(F)(F)F |
规范 SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)C(F)(F)F |
同义词 |
Ac-Phe-CF3 acetyl-phenylalanyl trifluoromethyl ketone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



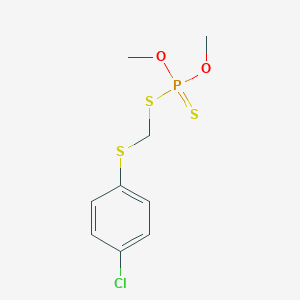
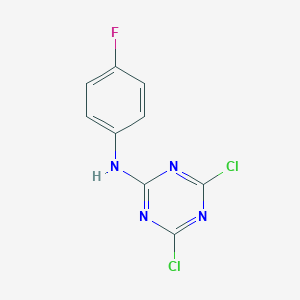
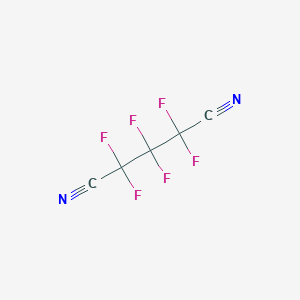
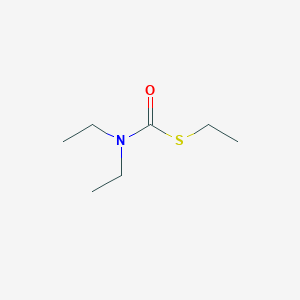
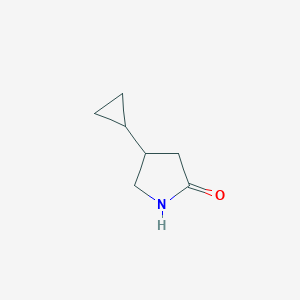
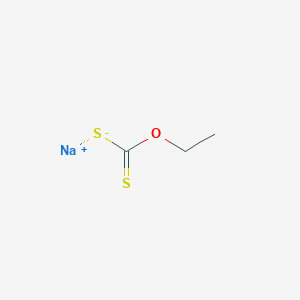
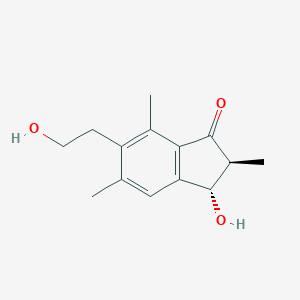
![2-(2-Quinolin-3-Ylpyridin-4-Yl)-1,5,6,7-Tetrahydro-4h-Pyrrolo[3,2-C]pyridin-4-One](/img/structure/B148613.png)
![Ethyl 1-[4-(acetylamino)benzyl]-4-(2-phenylethyl)piperidine-4-carboxylate](/img/structure/B148617.png)
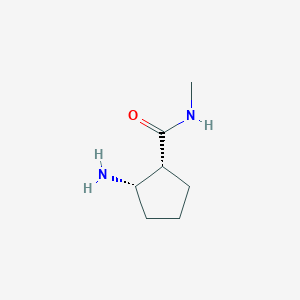
![3-[1-[[1-(4-Methylphenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B148622.png)
![Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B148627.png)
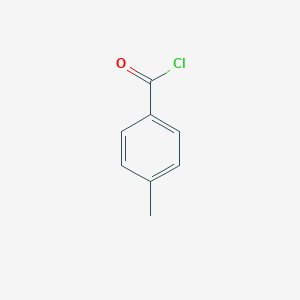
![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B148632.png)